3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid
CAS No.: 91182-58-0
Cat. No.: VC2393464
Molecular Formula: C11H8BrNO3
Molecular Weight: 282.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 91182-58-0 |
|---|---|
| Molecular Formula | C11H8BrNO3 |
| Molecular Weight | 282.09 g/mol |
| IUPAC Name | 3-(4-bromophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid |
| Standard InChI | InChI=1S/C11H8BrNO3/c1-6-9(11(14)15)10(13-16-6)7-2-4-8(12)5-3-7/h2-5H,1H3,(H,14,15) |
| Standard InChI Key | DTWRRPFCWHWFSM-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=NO1)C2=CC=C(C=C2)Br)C(=O)O |
| Canonical SMILES | CC1=C(C(=NO1)C2=CC=C(C=C2)Br)C(=O)O |
Introduction
Physical and Chemical Properties
Basic Identification Data
3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid is identified by several key parameters that allow for its precise categorization in chemical databases and literature.
| Property | Value |
|---|---|
| CAS Registry Number | 91182-58-0 |
| Molecular Formula | C11H8BrNO3 |
| Molecular Weight | 282.09 g/mol |
| IUPAC Name | 3-(4-bromophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid |
| Standard InChI | InChI=1S/C11H8BrNO3/c1-6-9(11(14)15)10(13-16-6)7-2-4-8(12)5-3-7/h2-5H,1H3,(H,14,15) |
| Standard InChIKey | DTWRRPFCWHWFSM-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=NO1)C2=CC=C(C=C2)Br)C(=O)O |
This compound is also known by several synonyms, including 3-(4-bromophenyl)-5-methyl-4-isoxazolecarboxylic acid and 4-isoxazolecarboxylic acid, 3-(4-bromophenyl)-5-methyl- .
Structural Properties
The molecular structure of 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid consists of an isoxazole ring with three substituents: a 4-bromophenyl group at position 3, a methyl group at position 5, and a carboxylic acid group at position 4. The isoxazole ring is a five-membered heterocyclic compound containing adjacent nitrogen and oxygen atoms.
Similar to other isoxazole derivatives, this compound likely exhibits a planar or near-planar conformation of the isoxazole ring, with the carboxylic acid group positioned approximately in the same plane. This structural arrangement facilitates hydrogen bonding interactions, which can influence its physical properties and biological activities .
Physical Properties
The physical characteristics of 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid make it suitable for various laboratory applications and synthetic procedures.
| Property | Value |
|---|---|
| Appearance | Beige powder |
| Melting Point | 216-218 °C |
| LogP | 3.11070 |
| Functional Groups | Bromo, carboxylic acid |
| Recommended Storage Temperature | 2-8°C |
Synthesis and Preparation
Synthetic Pathways
The synthesis of 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid typically involves several key steps, with the formation of the isoxazole ring being the central process. While specific synthetic routes may vary, a common approach involves the cycloaddition reaction between a nitrile oxide and an appropriate alkene or alkyne precursor.
One potential synthetic route could involve:
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Formation of an oxime from 4-bromobenzaldehyde
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Conversion of the oxime to a nitrile oxide intermediate
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Cycloaddition reaction with a suitable alkene containing a methyl group and a carboxylic acid precursor
Similar isoxazole compounds have been synthesized through the reaction of aldehyde oximes with ethyl acetoacetate in the presence of chloramine-T, followed by hydrolysis of the ester group to yield the corresponding carboxylic acid .
Laboratory Scale Preparation
Based on the synthesis of related isoxazole derivatives, a general procedure might involve:
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Reaction of 4-bromobenzaldehyde oxime with ethyl acetoacetate in the presence of a suitable catalyst
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Isolation of the isoxazole ester intermediate
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Hydrolysis of the ester group using sodium hydroxide solution
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Acidification to obtain the free carboxylic acid
Chemical Reactivity
Key Reactive Sites
3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid contains several reactive functional groups that can participate in various chemical transformations:
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The carboxylic acid group can undergo esterification, amidation, and reduction reactions
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The bromo substituent on the phenyl ring can participate in coupling reactions, including Suzuki, Stille, and Sonogashira couplings
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The isoxazole ring itself can undergo ring-opening reactions under certain conditions
Stability Considerations
The compound should be stored under controlled conditions (recommended 2-8°C) to maintain its integrity. Like other isoxazole derivatives, it may be sensitive to strong bases and reducing agents that could potentially affect the isoxazole ring structure .
Research Applications
Building Block in Organic Synthesis
As a functionalized heterocyclic compound, 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid serves as a valuable building block in organic synthesis. The carboxylic acid group can be readily converted to various derivatives, and the bromo substituent enables further functionalization through cross-coupling reactions.
This versatility makes it useful for constructing more complex molecular structures with potential applications in pharmaceutical research and materials science.
The significant price variations among suppliers suggest differences in synthetic methods, purity levels, or simply different pricing strategies. Researchers should consider both cost and quality when selecting a supplier for this compound.
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